molecular formula C7H8FNO2S B2475809 3-fluoromethanesulfonylaniline CAS No. 1780868-90-7

3-fluoromethanesulfonylaniline

Cat. No.: B2475809
CAS No.: 1780868-90-7
M. Wt: 189.2
InChI Key: RPQUKWNERGKXMI-UHFFFAOYSA-N
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Description

3-Fluoromethanesulfonylaniline is an organic compound with the molecular formula C7H8FNO2S. It is characterized by the presence of a fluoromethyl group attached to a sulfonyl group, which is further connected to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoromethanesulfonylaniline typically involves the reaction of aniline with fluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoromethanesulfonylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

3-Fluoromethanesulfonylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoromethanesulfonylaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, affecting their function. The fluorine atom can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 3-Fluoro-2-methyl-aniline
  • Trifluoromethanesulfonic acid derivatives
  • Sulfonamides

Comparison: Compared to similar compounds, 3-fluoromethanesulfonylaniline is unique due to the presence of both a fluoromethyl and a sulfonyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form strong interactions with biological targets .

Properties

IUPAC Name

3-(fluoromethylsulfonyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c8-5-12(10,11)7-3-1-2-6(9)4-7/h1-4H,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQUKWNERGKXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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